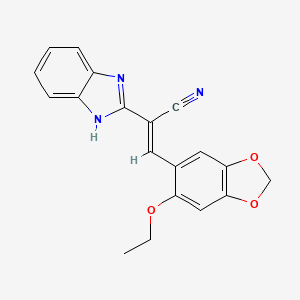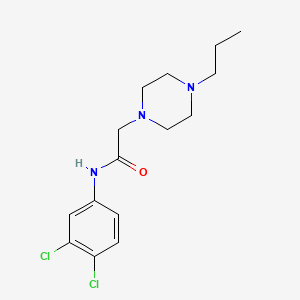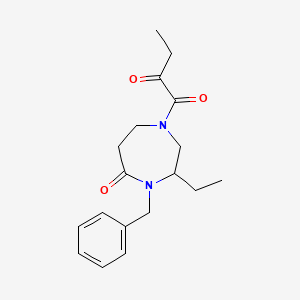
(2E)-2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile: is a complex organic compound that features a benzimidazole ring and a benzodioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed coupling reaction.
Formation of the Prop-2-enenitrile Linkage: The final step involves the formation of the prop-2-enenitrile linkage through a Knoevenagel condensation reaction between the benzimidazole derivative and the benzodioxole derivative.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are commonly used.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole and benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its structural features.
Medicine
Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzodioxole moiety can interact with cellular membranes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile
- (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile
Uniqueness
The presence of both the benzimidazole and benzodioxole rings in (2E)-2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile makes it unique compared to other similar compounds
Eigenschaften
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-2-23-16-9-18-17(24-11-25-18)8-12(16)7-13(10-20)19-21-14-5-3-4-6-15(14)22-19/h3-9H,2,11H2,1H3,(H,21,22)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSDOXASEREDDT-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=NC4=CC=CC=C4N3)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(\C#N)/C3=NC4=CC=CC=C4N3)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R*,2R*,6S*,7S*)-4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5342736.png)
![(4aS*,8aR*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5342744.png)
![N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide](/img/structure/B5342751.png)
![1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide](/img/structure/B5342773.png)

![N-{1-[1-(cyclopropylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5342787.png)
![N-allyl-7-[(5-amino-1,3,4-thiadiazol-2-yl)acetyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5342800.png)

![7-[(4-fluoro-2-methylphenyl)sulfonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5342815.png)
![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate](/img/structure/B5342820.png)
![7-(cyclopropylcarbonyl)-N~4~-[(4-methylpyridin-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5342828.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5342836.png)
![3-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B5342841.png)
![N-[(1R*,2R*)-2-hydroxycyclohexyl]-5-(phenoxymethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5342844.png)
